3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
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Overview
Description
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride is a chemical compound with the molecular formula C13H15NO2·HCl. It is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cycloaddition reaction, where a suitable azomethine ylide is reacted with a dipolarophile to form the bicyclic structure . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions with optimized conditions for maximum efficiency. The process may include steps such as purification and crystallization to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride: This compound has a similar bicyclic structure but differs in the position and type of substituents.
2-Azabicyclo[3.2.1]octane: Another similar compound with a different substitution pattern and potential biological activities.
Uniqueness
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMIISJJPLJXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2=O)CN1CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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